

# HSD17B13 Inhibition: A Mirror to Nature's Protection Against Liver Disease?

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## Compound of Interest

Compound Name: *Hsd17B13-IN-14*

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A comprehensive analysis of whether small molecule inhibitors of 17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13), such as INI-822, can replicate the protective phenotype observed in individuals with naturally occurring loss-of-function genetic variants of the HSD17B13 gene.

Genetic studies have robustly demonstrated that certain variants of the HSD17B13 gene, particularly the rs72613567 splice variant, confer significant protection against the progression of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and alcohol-related liver disease.<sup>[1][2][3]</sup> This has spurred the development of therapeutic agents designed to inhibit the HSD17B13 enzyme, aiming to reproduce this protective effect pharmacologically. This guide compares the phenotypic characteristics of the protective genetic variants with the reported effects of HSD17B13 inhibitors, focusing on preclinical and early-phase clinical data.

## The Protective Phenotype of HSD17B13 Genetic Variants

Individuals carrying loss-of-function variants of HSD17B13 exhibit a distinct phenotype characterized by a reduced risk of progression from simple steatosis to more severe forms of liver disease like NASH, fibrosis, and cirrhosis.<sup>[1][4]</sup> The rs72613567 variant, for instance, leads to the production of a truncated, inactive protein.<sup>[1][5]</sup> While this variant does not appear to prevent the initial accumulation of fat in the liver (steatosis), it is strongly associated with decreased lobular inflammation, hepatocyte ballooning, and a lower likelihood of developing significant fibrosis.<sup>[1][6][7]</sup> The protective mechanism is thought to involve alterations in lipid

metabolism, including an increase in hepatic phosphatidylcholines, and may be linked to the enzyme's role as a retinol dehydrogenase.[\[7\]](#)[\[8\]](#)

## Pharmacological Inhibition of HSD17B13

To mimic this genetic protection, pharmaceutical companies have developed small molecule inhibitors and RNA interference (RNAi) therapeutics. Inipharm's INI-822 is a leading small molecule inhibitor, while Arrowhead Pharmaceuticals has advanced ARO-HSD, an RNAi therapeutic. The central hypothesis is that by reducing the enzymatic activity or the expression of HSD17B13, these drugs can replicate the protective effects seen in individuals with the genetic variants.

## Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the effects of HSD17B13 genetic variants and inhibitors on key markers of liver disease.

Table 1: Comparison of Effects on Liver Histology and Biomarkers

Feature	HSD17B13 Protective Variant (rs72613567)	HSD17B13 Inhibitors (INI-822 & ARO-HSD)
Hepatic Steatosis	No significant protection against simple steatosis.[ <a href="#">7</a> ]	Hsd17b13 ASO had a modulatory effect on hepatic steatosis in a mouse model.[ <a href="#">9</a> ] 9 of 18 patients treated with ARO-HSD had liver fat reductions.[ <a href="#">10</a> ]
Hepatocyte Ballooning & Inflammation	Associated with a lower risk of inflammation and ballooning. [ <a href="#">1</a> ][ <a href="#">6</a> ]	Preclinical data for an HSD17B13 inhibitor showed hepatoprotective effects in mouse models of liver injury. [ <a href="#">11</a> ]
Liver Fibrosis	Reduced risk of developing fibrosis and cirrhosis in an allele dose-dependent manner. [ <a href="#">1</a> ][ <a href="#">4</a> ]	INI-822 treatment led to a >40% decrease in fibrotic proteins ( $\alpha$ -SMA and collagen type 1) in a human liver-on-a-chip model.[ <a href="#">12</a> ]
Liver Enzymes (ALT/AST)	Associated with lower serum ALT and AST levels.[ <a href="#">13</a> ]	ARO-HSD treatment resulted in a mean ALT reduction of up to 46%. INI-822 treatment led to decreased ALT levels in a rat model of MASH.[ <a href="#">8</a> ][ <a href="#">14</a> ]
HSD17B13 Expression/Activity	Results in a truncated, inactive protein, leading to loss of function.[ <a href="#">1</a> ][ <a href="#">5</a> ]	ARO-HSD reduced hepatic HSD17B13 mRNA by a mean of 84% and protein levels by >83% in patients.[ <a href="#">15</a> ][ <a href="#">16</a> ] INI-822 is a potent inhibitor of HSD17B13 enzymatic activity. [ <a href="#">12</a> ]
Lipid Metabolism	Associated with increased hepatic phosphatidylcholines. [ <a href="#">7</a> ][ <a href="#">8</a> ]	INI-822 treatment led to a dose-dependent increase in hepatic phosphatidylcholines in rats.[ <a href="#">8</a> ][ <a href="#">14</a> ]

## Experimental Protocols

### Human Genetic Studies (HSD17B13 Variants)

- Methodology: Large-scale, case-control studies involving individuals with biopsy-confirmed NAFLD. Liver histology is assessed by a pathologist using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular inflammation, ballooning, and fibrosis. Genotyping for the HSD17B13 rs72613567 variant is performed on all participants. Statistical analyses are then conducted to determine the association between the genetic variant and the histological features of NAFLD.[6]

### Preclinical Studies with INI-822 (Small Molecule Inhibitor)

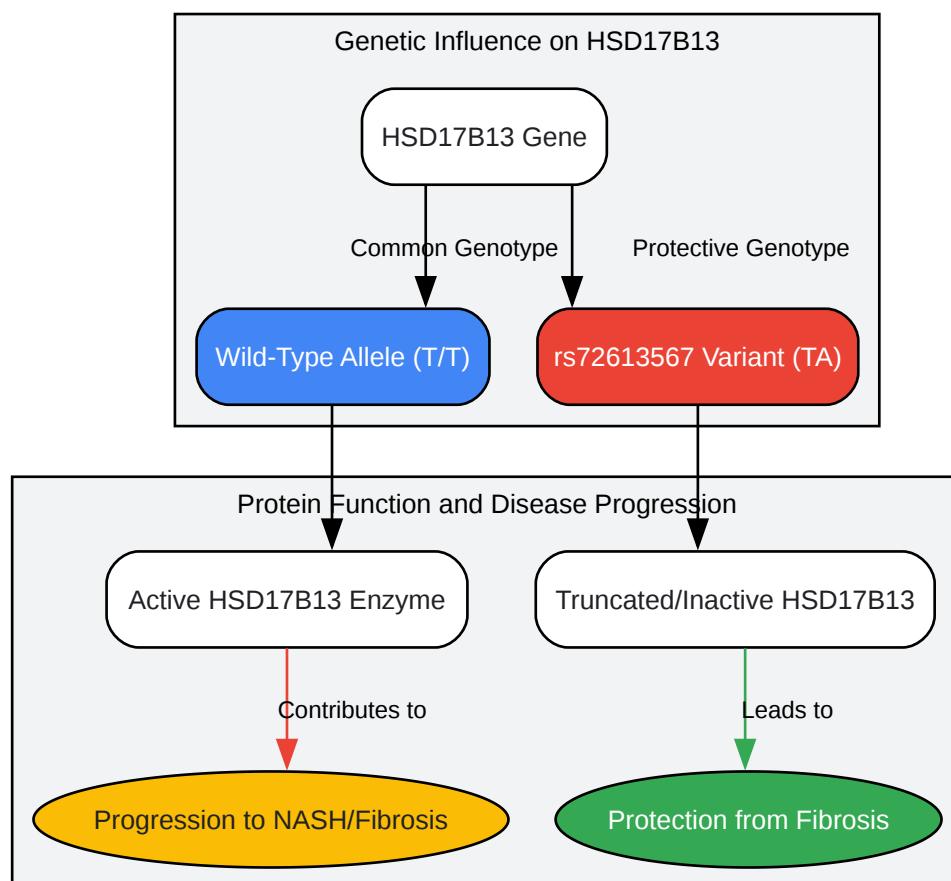
- Human Liver-on-a-Chip Model: This in vitro system uses primary human hepatocytes, Kupffer cells, and stellate cells co-cultured in a microphysiological system. The cells are maintained in a high-fat medium to induce a NASH-like phenotype. INI-822 is then added to the culture medium. The primary endpoints are the expression levels of fibrotic proteins, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, which are quantified by immunohistochemistry.[12]
- Rat Model of MASH: Rats are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH. The animals are then treated orally with INI-822. The primary endpoints include serum levels of ALT as a marker of liver injury and hepatic levels of phosphatidylcholines, which are measured using lipidomic analysis.[8][14]

### Clinical Studies with ARO-HSD (RNAi Therapeutic)

- Phase 1/2 Clinical Trial: This study enrolls healthy volunteers and patients with suspected NASH. Participants receive subcutaneous injections of ARO-HSD. The primary endpoints are safety and tolerability. Pharmacodynamic effects are assessed through liver biopsies taken before and after treatment to measure the levels of HSD17B13 mRNA and protein. Serum ALT levels are also monitored as a biomarker of liver injury.[10][15][17]

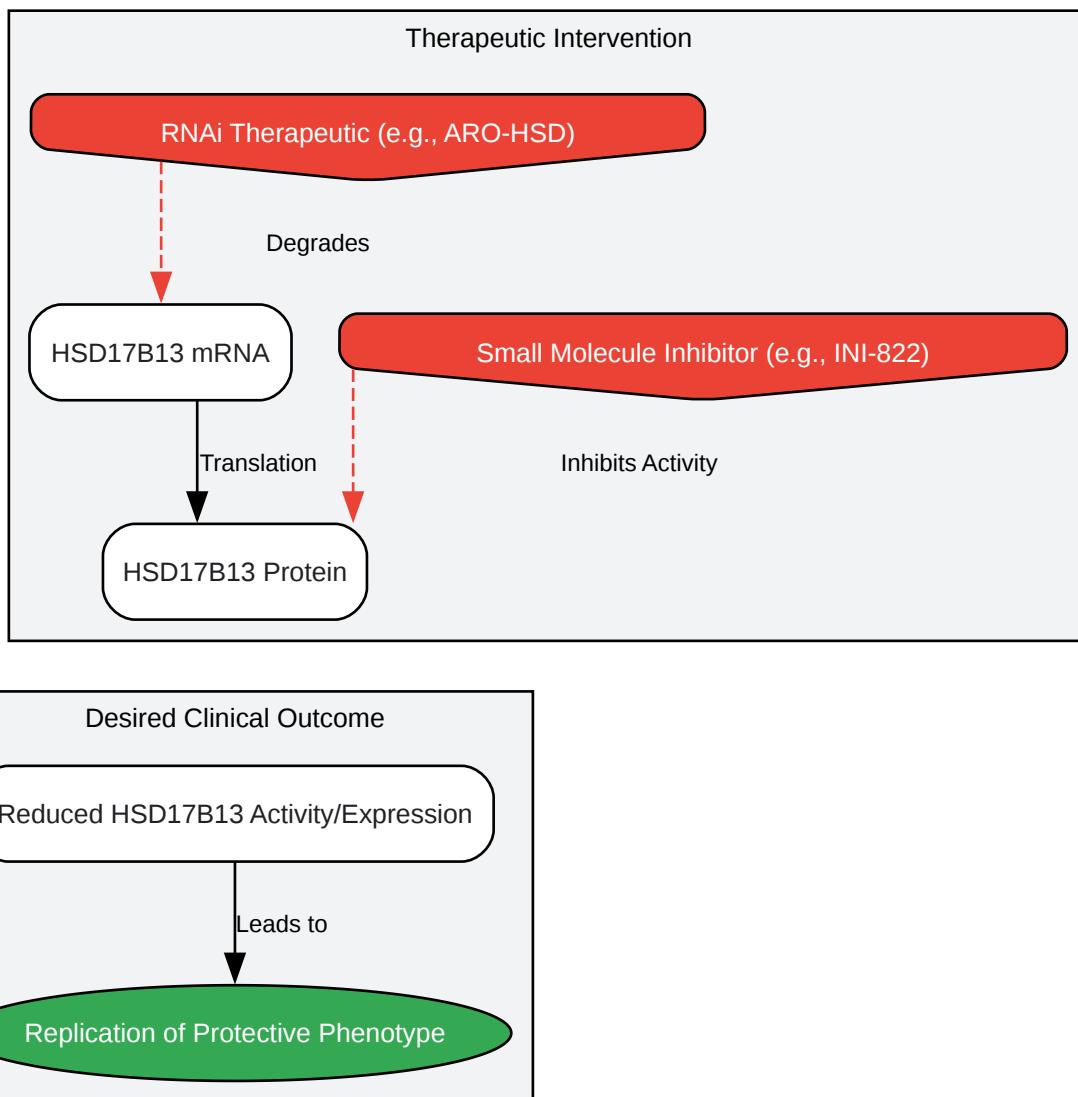
## Visualizing the Pathways

Caption: The HSD17B13 rs72613567 genetic variant leads to a loss-of-function protein, which is associated with protection against liver fibrosis.



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Caption: Therapeutic inhibitors are designed to block the activity or expression of HSD17B13, thereby mimicking the protective effect of the genetic variant.

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## Conclusion

The available evidence suggests that pharmacological inhibition of HSD17B13 is a promising strategy to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. Preclinical and early clinical data for inhibitors like INI-822 and ARO-HSD show effects on biomarkers and cellular processes that are consistent with the genetic data. Specifically, both the genetic variants and the inhibitors are associated with reduced markers of liver injury and fibrosis, and they appear to influence lipid metabolism in a similar manner.

While these early results are encouraging, it is important to note that the long-term efficacy and safety of HSD17B13 inhibitors in larger patient populations are yet to be determined. Ongoing and future clinical trials will be crucial in establishing whether these therapeutic agents can truly mirror nature's own defense against the progression of chronic liver disease. The current data, however, provide a strong rationale for the continued development of HSD17B13 inhibitors as a potential treatment for NASH and other fibrotic liver conditions.

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